![molecular formula C11H22O5Si B13739456 Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate CAS No. 3369-76-4](/img/structure/B13739456.png)
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate is an organosilicon compound with the molecular formula C11H22O5Si. This compound is notable for its unique structure, which includes both ester and silyl ether functionalities. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate typically involves the reaction of ethyl 3-hydroxy-2-butenoate with diethoxymethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and stringent control of reaction conditions are essential to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various silyl-substituted compounds.
科学的研究の応用
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable, yet reversible, silyl ether linkages.
Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic polymers.
作用機序
The mechanism by which Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate exerts its effects is primarily through the formation and cleavage of silyl ether bonds. These bonds are stable under neutral conditions but can be selectively cleaved under acidic or basic conditions, allowing for controlled release of functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silyl ether group.
類似化合物との比較
Similar Compounds
- 3-Aminopropyl(diethoxy)methylsilane
- 2-((2-(methacryloyloxy)ethyl)disulfanyl)ethyl (3-(diethoxymethylsilyl)propyl)carbamate
Uniqueness
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate is unique due to its combination of ester and silyl ether functionalities, which provide a versatile platform for various chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable in synthetic chemistry and material science.
特性
CAS番号 |
3369-76-4 |
|---|---|
分子式 |
C11H22O5Si |
分子量 |
262.37 g/mol |
IUPAC名 |
ethyl 3-[diethoxy(methyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C11H22O5Si/c1-6-13-11(12)9-10(4)16-17(5,14-7-2)15-8-3/h9H,6-8H2,1-5H3 |
InChIキー |
CVYZQFKHZWFVKA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C)O[Si](C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



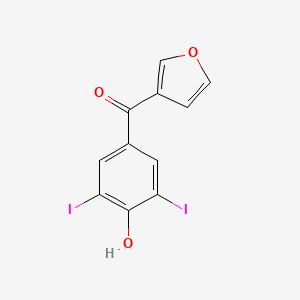
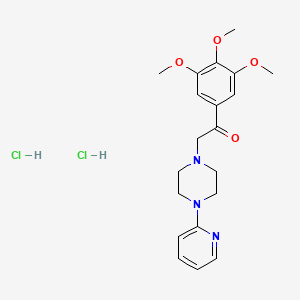
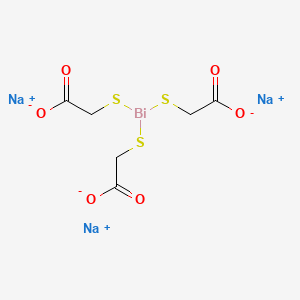
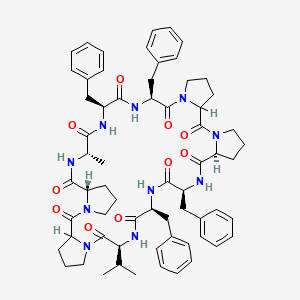
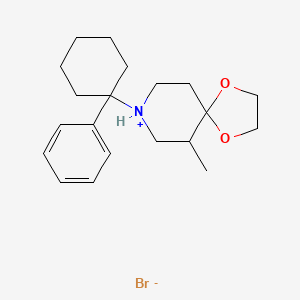
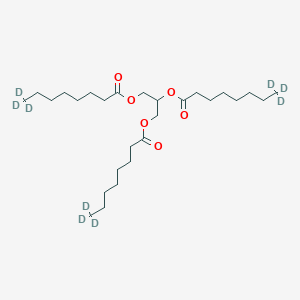
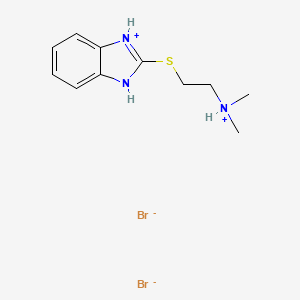
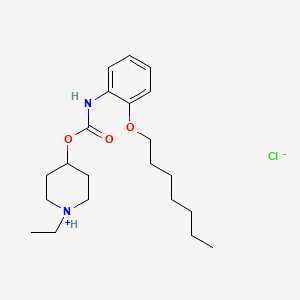
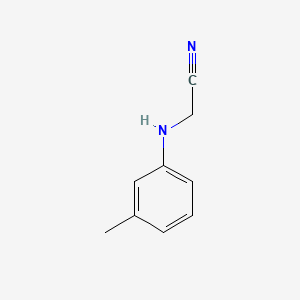
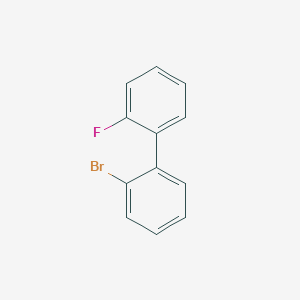

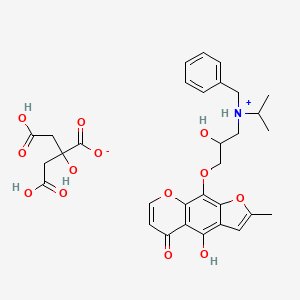
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
